molecular formula C9H10BrFN2O2 B2402101 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine CAS No. 2197600-86-3

4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine

Cat. No.: B2402101
CAS No.: 2197600-86-3
M. Wt: 277.093
InChI Key: MZZRBTLODZIZJI-UHFFFAOYSA-N
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Description

4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a unique structure that combines a pyridine ring substituted with bromine and fluorine atoms, linked to an oxolane ring through an ether bond.

Mechanism of Action

Target of Action

It is known that the compound contains a pyridin ring with bromine, fluorine, and amine functional groups attached at specific positions , which suggests that it may interact with various biological targets.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interactions with its targets . .

Preparation Methods

The synthesis of 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine typically involves several steps:

    Starting Materials: The synthesis begins with 5-bromo-3-fluoropyridine and oxolane-3-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction.

    Industrial Production: For large-scale production, the process may be optimized to improve yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Common Reagents and Conditions: Palladium-catalyzed reactions are commonly used, especially for coupling reactions.

    Major Products: The reactions typically yield substituted pyridine derivatives, which can be further functionalized for various applications.

Scientific Research Applications

4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine can be compared with other similar compounds:

    Similar Compounds: Compounds such as 5-bromo-4-fluoropyridin-2-amine and 2-amino-5-bromo-3-fluoropyridine share structural similarities.

    Uniqueness: The presence of the oxolane ring and the specific substitution pattern on the pyridine ring make it unique, offering distinct chemical and biological properties.

Properties

IUPAC Name

4-(5-bromo-3-fluoropyridin-2-yl)oxyoxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2O2/c10-5-1-6(11)9(13-2-5)15-8-4-14-3-7(8)12/h1-2,7-8H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZRBTLODZIZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)OC2=C(C=C(C=N2)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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